molecular formula C22H17FN4O3S B2555499 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-61-0

7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2555499
CAS RN: 872854-61-0
M. Wt: 436.46
InChI Key: NOKISNMPPCPWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative, which is a class of compounds that exhibit significant biological activity and are versatile objects for chemical modification . Pyrimidines are represented by a great number of medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the functional groups present in the molecule. The presence of a thio group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including B4, have demonstrated antibacterial potential. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics. B4’s mechanism of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Antifungal Properties

B4 may also exhibit antifungal activity. By inhibiting fungal growth or disrupting fungal cell walls, it could serve as a valuable tool in combating fungal infections. Further studies are needed to explore its specific targets and efficacy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Preliminary data suggests that B4 possesses anti-inflammatory properties. It may suppress the production of nitric oxide (NO) induced by lipopolysaccharides (LPS), which could be beneficial in inflammatory conditions .

Antiparasitic Potential

Pyrazolines have been investigated for their antiparasitic effects. B4 might interfere with parasite survival, making it relevant for addressing parasitic infections. However, more research is necessary to validate its efficacy and safety .

Antioxidant Activity

Oxidative stress contributes to cellular damage and disease progression. B4’s antioxidant properties could help counteract harmful free radicals and protect cells from oxidative injury. It may scavenge reactive oxygen species (ROS) and reduce lipid peroxidation .

Neuroprotective Effects

Acetylcholinesterase (AchE) inhibition is crucial for maintaining normal nerve function. B4’s ability to modulate AchE activity suggests potential neuroprotective effects. By preserving cholinergic neurotransmission, it could mitigate behavioral changes and movement impairment .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely, depending on their structure and the target they interact with. Some pyrimidine derivatives are known to inhibit certain enzymes, while others may interact with various receptors or other biological targets .

Future Directions

The field of pyrimidine derivatives is still a rich area for research, with potential for the development of new bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-fluoroaniline with 1,3-dimethylbarbituric acid to form 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 2-oxo-2-phenylethylthiol in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3-fluoroaniline", "1,3-dimethylbarbituric acid", "2-oxo-2-phenylethylthiol", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with 1,3-dimethylbarbituric acid in the presence of a dehydrating agent to form 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 2-oxo-2-phenylethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

872854-61-0

Product Name

7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.46

IUPAC Name

7-(3-fluorophenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17FN4O3S/c1-26-19-17(21(29)27(2)22(26)30)20(31-12-16(28)13-7-4-3-5-8-13)25-18(24-19)14-9-6-10-15(23)11-14/h3-11H,12H2,1-2H3

InChI Key

NOKISNMPPCPWGU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.